molecular formula C17H30O2 B12697294 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene CAS No. 84963-24-6

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene

Cat. No.: B12697294
CAS No.: 84963-24-6
M. Wt: 266.4 g/mol
InChI Key: SFEGCELBBKPZAG-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(222)oct-2-ene is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework that imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core. Subsequent functionalization steps introduce the diethoxymethyl, methyl, and isopropyl groups under controlled conditions, often using reagents like diethyl ether and isopropyl bromide .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in the presence of a catalyst or under UV light to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic chemistry or material science applications.

Scientific Research Applications

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene is unique due to its specific functional groups and the resulting chemical properties. The presence of diethoxymethyl, methyl, and isopropyl groups imparts distinct reactivity and potential for diverse applications, setting it apart from other bicyclic compounds.

Properties

CAS No.

84963-24-6

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3

InChI Key

SFEGCELBBKPZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC

Origin of Product

United States

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